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Compound of Interest

Compound Name: FAK inhibitor 5

Cat. No.: B12424152 Get Quote

For researchers, scientists, and drug development professionals, the selection of a potent and

specific Focal Adhesion Kinase (FAK) inhibitor is a critical decision in the pursuit of novel

cancer therapeutics. This guide provides a comprehensive, data-supported comparison of two

prominent FAK inhibitors: CEP-37440, also known as FAK inhibitor 5, and Y15.

Focal Adhesion Kinase is a non-receptor tyrosine kinase that plays a crucial role in cell

adhesion, migration, proliferation, and survival. Its overexpression and activation are implicated

in the progression and metastasis of numerous cancers, making it a compelling target for

therapeutic intervention. This guide delves into the mechanisms of action, chemical properties,

and preclinical efficacy of CEP-37440 and Y15, presenting a clear, comparative analysis to

inform your research.
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Feature
CEP-37440 (FAK inhibitor
5)

Y15

Mechanism of Action

Dual ATP-competitive inhibitor

of FAK and Anaplastic

Lymphoma Kinase (ALK).

Allosteric inhibitor that targets

the Y397 autophosphorylation

site of FAK, acting as a

scaffolding inhibitor.

Chemical Structure

2-((5-chloro-2-(((6S)-6,7,8,9-

tetrahydro-6-(4-(2-

hydroxyethyl)-1-piperazinyl)-1-

methoxy-5H-

benzocyclohepten-2-

yl)amino)-4-pyrimidinyl)amino)-

N-methyl-benzamide

1,2,4,5-Benzenetetraamine

tetrahydrochloride

Reported FAK IC50 ~2.3 nM (in vitro kinase assay)
~1 µM (in vitro kinase assay)

[1]

Selectivity Dual inhibitor of FAK and ALK.

Does not target homologous

Pyk-2, c-Src, c-RAF, EGFR,

IGFR, PDGFR, PI3K, VEGFR-

3, and c-Met.

Delving Deeper: A Comparative Analysis
Mechanism of Action
CEP-37440 is a potent, orally active dual inhibitor that competitively binds to the ATP-binding

pocket of both FAK and ALK kinases.[2] This dual inhibition can be advantageous in cancers

where both signaling pathways are active. In contrast, Y15 employs a more targeted approach

as a FAK scaffolding inhibitor. It directly binds to the primary autophosphorylation site, Tyrosine

397 (Y397), preventing the initial activation step of FAK and subsequent downstream signaling.

[3] This allosteric inhibition mechanism offers a high degree of specificity for FAK.
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Mechanism of Action Comparison

In Vitro Efficacy
Kinase Inhibition
CEP-37440 demonstrates high potency in inhibiting FAK in cell-free kinase assays, with a

reported half-maximal inhibitory concentration (IC50) of approximately 2.3 nM. Y15, with its

different mechanism of action, shows an IC50 for FAK autophosphorylation inhibition of around

1 µM in similar assays.[1]

Cellular Activity
Both inhibitors have demonstrated the ability to decrease cancer cell viability in a dose-

dependent manner across various cell lines. For instance, Y15 has shown efficacy in colon,

breast, pancreatic, and thyroid cancer cell lines.[4][5][6] CEP-37440 has been shown to inhibit

the proliferation of inflammatory breast cancer cells.[7][8]

Table 1: Comparative in vitro cellular activity
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Cell Line Cancer Type
CEP-37440 IC50 /
Effect

Y15 IC50

FC-IBC02
Inflammatory Breast

Cancer

300 nM decreased

proliferation
Not Reported

SUM190
Inflammatory Breast

Cancer

1000 nM caused 50%

decrease in

proliferation

Not Reported

Panc-1 Pancreatic Cancer Not Reported

Inhibited Y397

phosphorylation

starting at 0.1 µM

SW620 Colon Cancer Not Reported
Decreased viability

starting at 1 µM[4]

TT Thyroid Cancer Not Reported 2.05 µM[5]

In Vivo Efficacy
Both CEP-37440 and Y15 have demonstrated anti-tumor activity in preclinical xenograft

models.

CEP-37440: In a SUM190 inflammatory breast cancer xenograft model, treatment with 55

mg/kg of CEP-37440 resulted in a 79.7% tumor growth inhibition.[7] The compound has also

been shown to inhibit the development of spontaneous brain metastases in a separate IBC

model.[8]

Y15: Y15 has been shown to block tumor growth in breast, pancreatic, and neuroblastoma

xenograft models.[6] In a pancreatic cancer model, Y15 administered alone caused tumor

regression, and its effects were synergistic with gemcitabine chemotherapy.[3] A preclinical

toxicology study in mice indicated that Y15 is well-tolerated at effective doses.[9]

FAK Signaling Pathway and Inhibition
The activation of FAK is a critical step in integrin-mediated signaling. Upon cell adhesion to the

extracellular matrix (ECM), FAK is recruited to focal adhesions and undergoes

autophosphorylation at Y397. This creates a binding site for Src family kinases, leading to the
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phosphorylation of other downstream targets and the activation of pathways that promote cell

survival, proliferation, and migration. Both CEP-37440 and Y15 disrupt this cascade, albeit

through different mechanisms.
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FAK Signaling Pathway and Points of Inhibition

Experimental Protocols
In Vitro FAK Kinase Assay
Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of

purified FAK. A common method is a luminescence-based assay that quantifies ATP

consumption during the phosphorylation reaction.

Protocol Outline:
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Prepare a reaction mixture containing purified recombinant FAK enzyme, a suitable

substrate (e.g., a synthetic peptide), and ATP in a kinase buffer.

Add serial dilutions of the test inhibitor (CEP-37440 or Y15) to the reaction mixture.

Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).

Stop the reaction and measure the remaining ATP using a luciferase-based reagent (e.g.,

Kinase-Glo®).

The luminescent signal is inversely proportional to FAK activity.

Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor

concentration.[10][11]

Cell Viability (MTT) Assay
Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells,

which is an indicator of cell viability. Viable cells with active metabolism reduce the yellow

tetrazolium salt MTT to a purple formazan product.

Protocol Outline:

Seed cells in a 96-well plate and allow them to adhere overnight.

Treat the cells with various concentrations of the FAK inhibitor for a specified duration (e.g.,

72 hours).

Add MTT solution to each well and incubate for 1.5-4 hours at 37°C.

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

Measure the absorbance of the solution at a wavelength of 490-590 nm using a microplate

reader.

Cell viability is expressed as a percentage of the untreated control.[2][12][13]

In Vivo Tumor Xenograft Model
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Principle: This model assesses the anti-tumor efficacy of a compound in a living organism by

implanting human cancer cells into immunodeficient mice.

Protocol Outline:

Subcutaneously inject a suspension of cancer cells (e.g., HCT116) into the flank of

immunodeficient mice.

Allow the tumors to grow to a palpable size (e.g., 100 mm³).

Randomize the mice into treatment and control groups.

Administer the FAK inhibitor (e.g., by oral gavage or intraperitoneal injection) at a

predetermined dose and schedule. The vehicle is administered to the control group.

Measure tumor volume and mouse body weight regularly (e.g., twice a week).

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,

western blotting for FAK phosphorylation, immunohistochemistry for proliferation and

apoptosis markers).[14][15]
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Experimental Workflow for FAK Inhibitor Comparison

Conclusion
Both CEP-37440 and Y15 are valuable tools for investigating the role of FAK in cancer. The

choice between these two inhibitors will depend on the specific research question. CEP-

37440's dual activity against FAK and ALK may be beneficial in certain cancer contexts, while

Y15's highly specific, allosteric mechanism of action makes it an excellent tool for dissecting

the specific roles of FAK signaling. The provided data and experimental protocols offer a solid

foundation for designing and executing studies to further elucidate the therapeutic potential of

these FAK inhibitors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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